![molecular formula C17H23NO3S B1327187 Ethyl 4-oxo-4-[3-(thiomorpholinomethyl)phenyl]butyrate CAS No. 898788-17-5](/img/structure/B1327187.png)
Ethyl 4-oxo-4-[3-(thiomorpholinomethyl)phenyl]butyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-oxo-4-[3-(thiomorpholinomethyl)phenyl]butyrate is a compound that is not directly mentioned in the provided papers. However, the papers do discuss various ethyl esters and their synthesis, characterization, and biological activities, which can provide insights into the analysis of similar compounds. For instance, ethyl esters have been synthesized and evaluated for their potential as blood platelet aggregation inhibitors , anti-tumor agents , and intermediates for pharmaceuticals .
Synthesis Analysis
The synthesis of ethyl esters typically involves condensation reactions, as seen in the synthesis of ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate, where enamination and condensation steps are employed . Similarly, the synthesis of ethyl 3-aryl-4-oxo-3,3a,4,6-tetrahydro-1H-furo[3,4-c]pyran-3a-carboxylates through a metal-catalyzed domino reaction indicates the versatility of ethyl esters in forming complex structures under controlled reaction conditions . These methods could potentially be applied to the synthesis of Ethyl 4-oxo-4-[3-(thiomorpholinomethyl)phenyl]butyrate.
Molecular Structure Analysis
The molecular structure of ethyl esters can be elucidated using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single crystal X-ray diffraction studies . These techniques help in confirming the 3D molecular structure and the presence of specific functional groups. Intermolecular interactions such as hydrogen bonding and π-π stacking are also crucial in stabilizing the crystal structure .
Chemical Reactions Analysis
Ethyl esters can undergo various chemical reactions, including cyclocondensation , domino reactions , and rearrangements . These reactions are often influenced by the presence of catalysts, reaction temperature, and the nature of the substituents on the ester. The reactivity of the ethyl ester group can lead to the formation of diverse compounds with potential pharmacological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl esters are determined by their molecular structure. The presence of electron-withdrawing or donating groups, the steric hindrance around the ester linkage, and the overall molecular conformation can affect properties such as solubility, melting point, and reactivity. The antioxidant properties of ethyl esters can be evaluated through methods like DPPH and hydroxyl radical scavenging , while their anti-tumor and antimicrobial activities can be assessed in vitro .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties :
- A paper by Song (2001) describes the synthesis of a similar compound, ethyl 2-[4-(1-oxo-2-isoindolinyl) phenyl]butyrate, starting from 2 [4 (1,3 dioxo 2 isoindolinyl)phenyl]butyric acid. The yield reported was 77.4% (Wangze Song, 2001).
- Ledenyova et al. (2018) discussed the reaction of a related compound, ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates, with thiourea, involving ANRORC rearrangement and N-formylation, confirming the structure by X-ray analysis (I. V. Ledenyova et al., 2018).
Enantioselective Reactions and Catalysis :
- Research by Xia et al. (2005) studied the enantioselective hydrogenation of ethyl 2-oxo-4-phenylbutyrate, a structurally related compound, highlighting the potential for asymmetric synthesis (Tao Xia et al., 2005).
Applications in Organic Chemistry and Synthesis of Novel Compounds :
- A paper by Ergun et al. (2014) reports the synthesis of novel compounds starting from ethyl 4-oxo-4H-furo[3,2-c]pyran-6-yl carbonate, showcasing the role of ethyl 4-oxo compounds in the generation of new chemical entities (Merve Ergun et al., 2014).
- Zheng et al. (2011) synthesized a series of substituted pyrazolo[1,5-a]pyrazin-4(5H)-one by reacting derivatives of ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate, indicating the compound's utility in medicinal chemistry (Liang-Wen Zheng et al., 2011).
Safety And Hazards
For safety, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling Ethyl 4-oxo-4-[3-(thiomorpholinomethyl)phenyl]butyrate . Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended . In case of a spill or leak, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .
Propiedades
IUPAC Name |
ethyl 4-oxo-4-[3-(thiomorpholin-4-ylmethyl)phenyl]butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3S/c1-2-21-17(20)7-6-16(19)15-5-3-4-14(12-15)13-18-8-10-22-11-9-18/h3-5,12H,2,6-11,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHWWDKZKZANPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=CC(=C1)CN2CCSCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643401 |
Source


|
| Record name | Ethyl 4-oxo-4-{3-[(thiomorpholin-4-yl)methyl]phenyl}butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-oxo-4-[3-(thiomorpholinomethyl)phenyl]butyrate | |
CAS RN |
898788-17-5 |
Source


|
| Record name | Ethyl γ-oxo-3-(4-thiomorpholinylmethyl)benzenebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898788-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-oxo-4-{3-[(thiomorpholin-4-yl)methyl]phenyl}butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-tert-butyl 3-ethyl 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B1327104.png)
![N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine](/img/structure/B1327105.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B1327108.png)
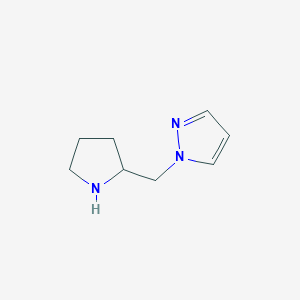
![[(3-Isopropylisoxazol-5-yl)methyl]methylamine](/img/structure/B1327110.png)
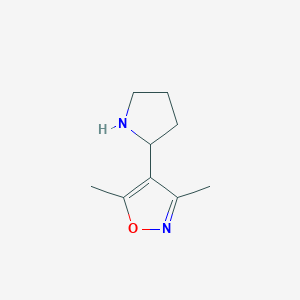
![5-(4-Ethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1327117.png)
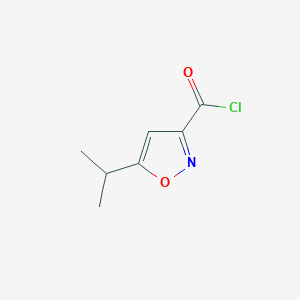
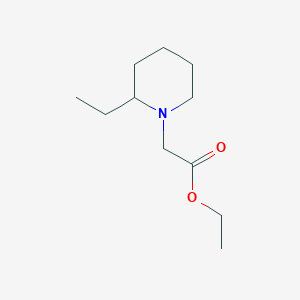

![1',4',6',7'-Tetrahydrospiro[1,3-dioxolane-2,5'-indazole]](/img/structure/B1327128.png)
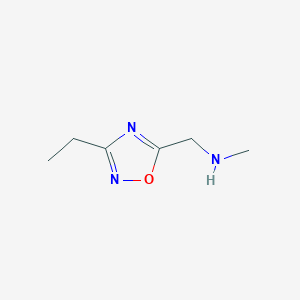
![2-{[1-(hydroxymethyl)cyclobutyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B1327131.png)